molecular formula C20H36O8 B15202597 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid

3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid

Cat. No.: B15202597
M. Wt: 404.5 g/mol
InChI Key: YBYFNRMIPKWNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid involves the incorporation of polyethylene glycol (PEG) chains and alkyne groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the successful formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids, while reduction of the carboxyl group can result in the formation of alcohols .

Comparison with Similar Compounds

Uniqueness: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid stands out due to its unique combination of hydrophobic and hydrophilic moieties, as well as its dual functionality with both carboxyl and alkyne groups. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C20H36O8

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-oct-7-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C20H36O8/c1-2-3-4-5-6-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20(21)22/h1H,3-19H2,(H,21,22)

InChI Key

YBYFNRMIPKWNPU-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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